Synthesis and Characterization of 3-[2-(Bromomethyl)phenyl]thiophene: A Technical Guide
Synthesis and Characterization of 3-[2-(Bromomethyl)phenyl]thiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-[2-(Bromomethyl)phenyl]thiophene, a thiophene derivative of interest in medicinal chemistry and drug development. Thiophene-containing compounds are known to exhibit a wide range of pharmacological activities and serve as important scaffolds in the design of novel therapeutics.[1][2] This document outlines a probable synthetic route, physical and chemical properties, and the general significance of this class of compounds.
Compound Overview
3-[2-(Bromomethyl)phenyl]thiophene is a substituted aromatic compound featuring a thiophene ring linked to a bromomethyl-substituted phenyl group. Its structure makes it a valuable intermediate for further chemical modifications, potentially leading to the development of new drug candidates. The presence of the reactive bromomethyl group allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships.
Table 1: Physical and Chemical Properties of 3-[2-(Bromomethyl)phenyl]thiophene
| Property | Value | Reference |
| CAS Number | 99902-04-2 | [3] |
| Molecular Formula | C₁₁H₉BrS | [3] |
| Molecular Weight | 253.16 g/mol | [3] |
| Boiling Point | 100-103 °C (at 0.1 Torr) | [3] |
| Appearance | Not specified (likely a liquid or low-melting solid) |
Proposed Synthesis Workflow
The synthesis of 3-[2-(Bromomethyl)phenyl]thiophene can be logically approached through a two-step process, beginning with a Suzuki-Miyaura cross-coupling reaction to form the carbon-carbon bond between the thiophene and phenyl rings, followed by a selective benzylic bromination.
Experimental Protocols
The following protocols are based on established methods for Suzuki-Miyaura couplings involving thiophenes and benzylic brominations. Researchers should optimize these conditions for their specific laboratory setup.
Synthesis of 3-(o-tolyl)thiophene (Intermediate)
Reaction: Suzuki-Miyaura cross-coupling of 3-bromothiophene with 2-tolylboronic acid.
Materials:
-
3-Bromothiophene
-
2-Tolylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DME, with water)
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromothiophene (1 equivalent), 2-tolylboronic acid (1.1-1.5 equivalents), a palladium catalyst (0.01-0.05 equivalents), and a base (2-3 equivalents).
-
Add the chosen solvent system (e.g., a 3:1 mixture of toluene and water).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-(o-tolyl)thiophene.
Table 2: Characterization Data for 3-(o-tolyl)thiophene (Intermediate)
| Analysis | Expected Data |
| ¹H NMR | Aromatic protons (thiophene and phenyl rings), methyl singlet |
| ¹³C NMR | Aromatic carbons, methyl carbon |
| IR (cm⁻¹) | C-H stretching (aromatic and alkyl), C=C stretching (aromatic) |
| Mass Spec (m/z) | Molecular ion peak corresponding to C₁₁H₁₀S |
Synthesis of 3-[2-(Bromomethyl)phenyl]thiophene (Final Product)
Reaction: Radical-initiated benzylic bromination of 3-(o-tolyl)thiophene.
Materials:
-
3-(o-tolyl)thiophene
-
N-Bromosuccinimide (NBS)
-
Radical initiator (e.g., benzoyl peroxide or AIBN)
-
Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
Procedure:
-
Dissolve 3-(o-tolyl)thiophene (1 equivalent) in the anhydrous solvent in a reaction vessel equipped with a reflux condenser and protected from light.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of the radical initiator.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or distillation under reduced pressure to obtain 3-[2-(Bromomethyl)phenyl]thiophene.
Characterization of 3-[2-(Bromomethyl)phenyl]thiophene
Detailed experimental characterization data for 3-[2-(Bromomethyl)phenyl]thiophene is not widely available in the public domain. The following table outlines the expected spectroscopic features based on the compound's structure.
Table 3: Expected Spectroscopic Data for 3-[2-(Bromomethyl)phenyl]thiophene
| Analysis | Expected Features |
| ¹H NMR | Aromatic protons on the thiophene and phenyl rings, a singlet for the bromomethyl (-CH₂Br) protons. |
| ¹³C NMR | Aromatic carbons, a carbon signal for the bromomethyl group. |
| IR (cm⁻¹) | C-H stretching (aromatic), C=C stretching (aromatic), C-Br stretching. |
| Mass Spec (m/z) | A molecular ion peak corresponding to C₁₁H₉BrS, with a characteristic isotopic pattern for bromine. |
Applications in Drug Development
Thiophene derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The title compound, 3-[2-(Bromomethyl)phenyl]thiophene, serves as a versatile building block. The reactive bromomethyl group is a key functional handle for introducing a variety of nucleophiles, allowing for the synthesis of a library of derivatives. This approach is fundamental in lead optimization to enhance potency, selectivity, and pharmacokinetic properties of potential drug candidates.
The general workflow for utilizing such a scaffold in drug discovery is depicted below.
Conclusion
3-[2-(Bromomethyl)phenyl]thiophene is a valuable synthetic intermediate with significant potential in the field of drug discovery. While detailed experimental data is sparse, its synthesis is achievable through established synthetic methodologies. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in the development of novel therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties and explore its utility in various medicinal chemistry programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-[2-(bromomethyl)phenyl]Thiophene | 99902-04-2 [amp.chemicalbook.com]
